3-(4-chlorobenzyl)-4(3H)-quinazolinone
Overview
Description
Synthesis Analysis
Quinazolinones, including derivatives like 3-(4-chlorobenzyl)-4(3H)-quinazolinone, are synthesized through various methods. A notable approach involves the reaction of 2-amino-benzamide with acyl chlorides in the presence of silica-supported Preyssler nanoparticles as catalysts under ultrasonic irradiation, offering a green, reusable, and efficient synthesis method (Heravi et al., 2009). This method exemplifies the modern approaches to synthesizing these compounds, emphasizing efficiency and environmental friendliness.
Molecular Structure Analysis
The molecular structure of 3-(4-chlorobenzyl)-4(3H)-quinazolinone derivatives has been extensively analyzed through various techniques, including X-ray crystallography and density functional theory (DFT) calculations. These analyses confirm the structural integrity of synthesized compounds and provide insights into their molecular geometries, electrostatic potentials, and frontier molecular orbitals (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinones participate in a range of chemical reactions, attributed to their reactive sites, and exhibit a wide spectrum of chemical properties. They engage in lithiation reactions, where substituents at specific positions are replaced with lithium, facilitating further chemical modifications and leading to the synthesis of more complex derivatives (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 3-(4-chlorobenzyl)-4(3H)-quinazolinone derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are often determined through spectroscopic methods and crystallography, providing valuable information for the compound's formulation and application in various domains.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential uses of quinazolinone derivatives. Studies have shown that these compounds can interact favorably with proteins, suggesting potential for drug development and other biologically relevant applications (Wu et al., 2021).
Scientific Research Applications
Pharmacological and Therapeutic Activities
3-(4-Chlorobenzyl)-4(3H)-quinazolinone, a derivative of 4(3H)-quinazolinone, exhibits a broad range of pharmacological and therapeutic activities. This includes anticonvulsant, anti-inflammatory, hypolipidemic, anticancer, and anti-ulcer properties. Due to these diverse activities, quinazolinone moieties are considered a privileged class of fused heterocyclic compounds in pharmacological research (Dadgar & Kalkhorani, 2015).
Antibacterial and Antiviral Properties
Quinazolinone derivatives have been studied for their antibacterial and antiviral activities. They have shown efficacy against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as viruses. This highlights their potential in developing new antimicrobial and antiviral agents (Tiwary et al., 2016), (Gao et al., 2007).
Synthesis Methods
Advancements in synthesis methods for 4(3H)-quinazolinones have been significant. For instance, ultrasonic irradiation using silica-supported Preyssler nanoparticles has been employed for efficient synthesis, highlighting the integration of green chemistry principles in the process (Heravi et al., 2009).
Corrosion Inhibition
In industrial applications, quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. This suggests their utility in materials science and engineering (Errahmany et al., 2020).
Analgesic Activities
Recent studies also indicate that 4(3H)-quinazolinone derivatives possess significant analgesic properties. This further extends their potential application in pain management and therapeutic treatments (Osarodion, 2023).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYEYOAOUPPMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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